2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid
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Overview
Description
2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid is a complex organic compound that combines structural elements from benzimidazole and chromen-2-one (coumarin) derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromen-2-one core, followed by the introduction of the benzimidazole moiety and the carboxylic acid group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The benzyloxy and carboxylic acid groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as fluorescence or catalytic activity. Its versatility makes it valuable for various applications, including sensors and electronic devices.
Mechanism of Action
The mechanism of action of 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, while the chromen-2-one core can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to desired therapeutic or functional effects.
Comparison with Similar Compounds
Similar Compounds
2-benzyloxybenzoic acid: Shares the benzyloxy group but lacks the benzimidazole and chromen-2-one moieties.
4-aminomethyl-7-benzyloxy-2H-chromen-2-one: Contains the chromen-2-one core but differs in the functional groups attached.
Uniqueness
The uniqueness of 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid lies in its combination of structural elements from benzimidazole and chromen-2-one derivatives. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-oxo-7-phenylmethoxychromen-3-yl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O5/c27-23(28)16-7-9-19-20(11-16)26-22(25-19)18-10-15-6-8-17(12-21(15)31-24(18)29)30-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,26)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJELDUGVMQOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=C(N4)C=C(C=C5)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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